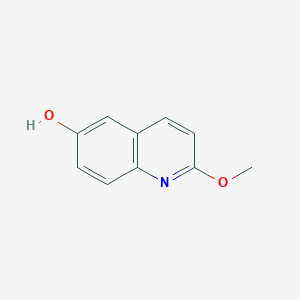
2-METHOXYQUINOLIN-6-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXYQUINOLIN-6-OL is a heterocyclic aromatic compound with the molecular formula C10H9NO2 It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the 6th position and a methoxy group at the 2nd position on the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-METHOXYQUINOLIN-6-OL can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with aldehydes in the presence of acidic or basic catalysts. For instance, the Gould-Jacobs reaction is a well-known method for synthesizing quinoline derivatives, including this compound . This reaction typically involves the condensation of aniline with ethyl acetoacetate, followed by cyclization and subsequent functionalization to introduce the hydroxyl and methoxy groups.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, have been utilized to achieve high yields and selectivity . Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to enhance the sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-METHOXYQUINOLIN-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-METHOXYQUINOLIN-6-OL has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 2-METHOXYQUINOLIN-6-OL involves its interaction with various molecular targets and pathways. In biological systems, it can chelate metal ions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This oxidative stress can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells . Additionally, the compound’s ability to interact with enzymes and receptors contributes to its diverse biological activities.
Comparación Con Compuestos Similares
6-Hydroxy-2-methylquinoline: Similar structure but with a methyl group instead of a methoxy group.
6-Methoxyquinoline: Lacks the hydroxyl group at the 6th position.
2-Methyl-6-quinolinol: Similar to 6-Hydroxy-2-methylquinoline but with a hydroxyl group at the 6th position.
Uniqueness: 2-METHOXYQUINOLIN-6-OL is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
2-methoxyquinolin-6-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-10-5-2-7-6-8(12)3-4-9(7)11-10/h2-6,12H,1H3 |
Clave InChI |
HNLXDDVEGXVWFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C=C1)C=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




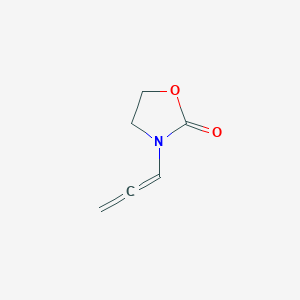
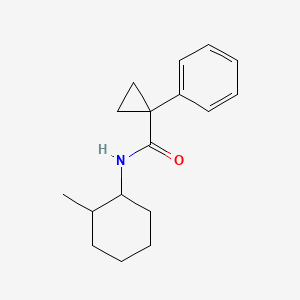

![1,4-Diazabicyclo[5.2.0]nonane](/img/structure/B1502626.png)
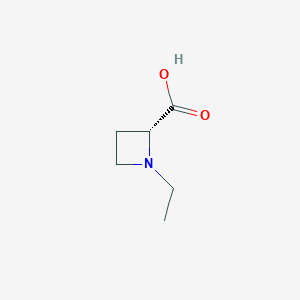
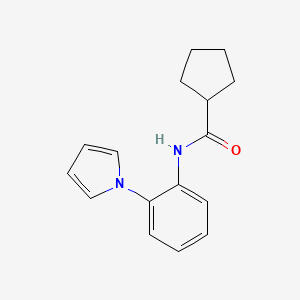
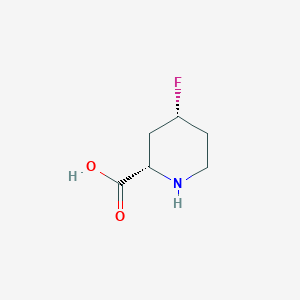
![7-Methylimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1502636.png)

![[((2R,5R)-5-methylmorpholin-2-yl)methyl]dimethylamine](/img/structure/B1502644.png)


